Cycloundeca-1,4,8-triene
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Overview
Description
Cycloundeca-1,4,8-triene, also known as 2,6,6,9-tetramethyl-1,4,8-cycloundecatriene, is a cyclic hydrocarbon with the molecular formula C15H24. This compound is characterized by its three conjugated double bonds within an eleven-membered ring structure. It is a sesquiterpene, a class of terpenes consisting of three isoprene units, and is commonly found in essential oils of various plants.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloundeca-1,4,8-triene can be synthesized through several methods, including the cyclization of linear precursors and the use of ring-closing metathesis (RCM). One common synthetic route involves the cyclization of a linear diene precursor under acidic conditions, followed by dehydrogenation to form the triene structure.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as essential oils. For example, it can be isolated from clove oil, which contains a significant percentage of this compound. The extraction process typically involves steam distillation followed by purification through chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Cycloundeca-1,4,8-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce functional groups such as halogens into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products: The major products formed from these reactions include epoxides, halogenated derivatives, and fully saturated hydrocarbons .
Scientific Research Applications
Cycloundeca-1,4,8-triene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers through ring-opening metathesis polymerization (ROMP).
Biology: Studies have explored its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism by which cycloundeca-1,4,8-triene exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis. The compound’s anti-inflammatory effects may involve the inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
Cycloundeca-1,4,8-triene can be compared with other similar sesquiterpenes such as humulene and caryophyllene:
Caryophyllene: This compound has a similar molecular formula but features a cyclobutane ring fused to a nine-membered ring.
Uniqueness: this compound is unique due to its specific arrangement of double bonds and its presence in various essential oils, making it a valuable compound for both research and industrial applications .
Properties
CAS No. |
399564-49-9 |
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Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
cycloundeca-1,4,8-triene |
InChI |
InChI=1S/C11H16/c1-2-4-6-8-10-11-9-7-5-3-1/h1-2,5,7-8,10H,3-4,6,9,11H2 |
InChI Key |
ZARSSTJRGGSJRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCC=CCCC=C1 |
Origin of Product |
United States |
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